Methyl 4-[(2-hydroxy-3-methoxy-2-methylpropyl)carbamoyl]benzoate
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Overview
Description
Methyl 4-[(2-hydroxy-3-methoxy-2-methylpropyl)carbamoyl]benzoate is an organic compound with a complex structure that includes a benzoate ester and a carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2-hydroxy-3-methoxy-2-methylpropyl)carbamoyl]benzoate typically involves multiple steps. One common method includes the esterification of 4-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2-hydroxy-3-methoxy-2-methylpropyl)carbamoyl]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamoyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 4-[(2-hydroxy-3-methoxy-2-methylpropyl)carbamoyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-[(2-hydroxy-3-methoxy-2-methylpropyl)carbamoyl]benzoate involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzoate ester moiety may also interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxybenzoate: Known for its use as a preservative in cosmetics and pharmaceuticals.
Methyl 2-hydroxy-4-methoxybenzoate: Used in the synthesis of bioactive natural products.
Methyl 3-hydroxy-4-methoxybenzoate: Employed as a starting reagent in the synthesis of complex organic molecules
Uniqueness
Methyl 4-[(2-hydroxy-3-methoxy-2-methylpropyl)carbamoyl]benzoate is unique due to its specific structure, which combines a benzoate ester with a carbamoyl group. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
methyl 4-[(2-hydroxy-3-methoxy-2-methylpropyl)carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(18,9-19-2)8-15-12(16)10-4-6-11(7-5-10)13(17)20-3/h4-7,18H,8-9H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUYMUBMDKZUTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(C=C1)C(=O)OC)(COC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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